molecular formula C8H8N4O3 B13079444 Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate

Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate

Cat. No.: B13079444
M. Wt: 208.17 g/mol
InChI Key: FBFFUSZBWCVVIB-UHFFFAOYSA-N
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Description

MethylN-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate is a compound that features a fused heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MethylN-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate typically involves multi-step reactions starting from pyrrole derivatives. One common method includes the formation of the pyrrolo[2,1-f][1,2,4]triazine core followed by functionalization to introduce the hydroxyl and carbamate groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

MethylN-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,1-f][1,2,4]triazin-2-yl scaffold .

Scientific Research Applications

MethylN-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: Explored for its antiviral properties, particularly in the development of drugs like remdesivir.

    Industry: Utilized in the synthesis of specialized chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of MethylN-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to its therapeutic effects. This mechanism is particularly relevant in cancer therapy, where kinase inhibition can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Avapritinib: A kinase inhibitor used in cancer therapy.

    Remdesivir: An antiviral drug used to treat COVID-19.

    Brivanib Alaninate: An antitumorigenic drug.

Uniqueness

MethylN-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate is unique due to its specific structural features, which confer distinct biological activities. Its fused heterocyclic structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

methyl N-(4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazin-2-yl)carbamate

InChI

InChI=1S/C8H8N4O3/c1-15-8(14)10-7-9-6(13)5-3-2-4-12(5)11-7/h2-4H,1H3,(H2,9,10,11,13,14)

InChI Key

FBFFUSZBWCVVIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NN2C=CC=C2C(=O)N1

Origin of Product

United States

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